molecular formula C11H20ClNO2 B2961902 1-(2-Piperidin-1-ylethyl)cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2253632-58-3

1-(2-Piperidin-1-ylethyl)cyclopropane-1-carboxylic acid;hydrochloride

Cat. No.: B2961902
CAS No.: 2253632-58-3
M. Wt: 233.74
InChI Key: GRXXKAGJQYKKLM-UHFFFAOYSA-N
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Description

“1-(2-Piperidin-1-ylethyl)cyclopropane-1-carboxylic acid;hydrochloride” is a chemical compound. It is related to the piperidine class of compounds, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The synthesis of such compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of chemical reactions. For instance, the C-H acid center can act as an active cyclization site . An example of a reaction involving piperidine derivatives is the enantioselective synthesis of piperidines via the 1,2-diamination of aldehydes .

Scientific Research Applications

Synthetic Applications

1-(2-Piperidin-1-ylethyl)cyclopropane-1-carboxylic acid; hydrochloride and its derivatives have been extensively explored for synthetic applications in organic chemistry. For instance, cyclopropanone equivalents derived from piperidide of 3-chloropropionic acid, such as 1-Piperidino-1-trimethylsilyloxycyclopropane, have facilitated the synthesis of various nucleophiles through reactions with cyclopropanone equivalents. This has opened avenues for creating pyrroles, pyrrolines, and pyrrolizidines, highlighting the compound's utility in synthesizing structurally complex and biologically significant molecules (Wasserman & Dion, 1982); (Wasserman, Dion, & Fukuyama, 1989).

Biochemical and Medicinal Chemistry

In the field of biochemical and medicinal chemistry, derivatives of 1-(2-Piperidin-1-ylethyl)cyclopropane-1-carboxylic acid; hydrochloride have been synthesized to explore their potential as antibacterial agents. For example, derivatives like 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have shown promise in this area, indicating the broader implications of cyclopropane derivatives in developing new therapeutic agents (Miyamoto et al., 1987).

Chemical Synthesis and Reactivity

Research has also delved into the reactivity of related cyclopropane compounds in chemical synthesis. Studies on 1,1-Dichloro-2-(chloromethyl)cyclopropane have shown its utility in forming compounds like 1,1-bis(aryloxy)-2-methylenecyclopropanes under various conditions, demonstrating the versatility of cyclopropane derivatives in organic synthesis (Jończyk & Kmiotek-Skarżyńska, 1992).

Catalysis

The synthesis of piperidines from propargyl amines and cyclopropanes, catalyzed by Zn(II), illustrates the role of cyclopropane derivatives in catalysis, offering a pathway to highly functionalized piperidines. This demonstrates the compound's significance in catalytic processes, facilitating the formation of complex organic structures with potential pharmacological activities (Lebold, Leduc, & Kerr, 2009).

Properties

IUPAC Name

1-(2-piperidin-1-ylethyl)cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-10(14)11(4-5-11)6-9-12-7-2-1-3-8-12;/h1-9H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXXKAGJQYKKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2(CC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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